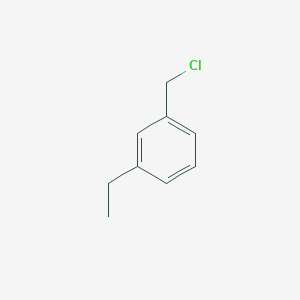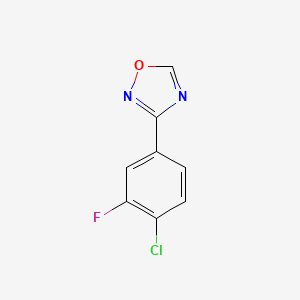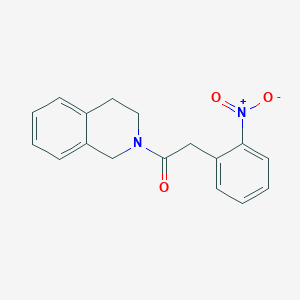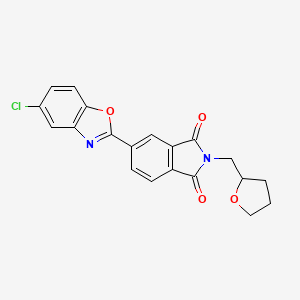
1-(Chloromethyl)-3-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-3-ethylbenzene is an organic compound with the molecular formula C9H11Cl. It is a derivative of benzene, where a chloromethyl group and an ethyl group are attached to the benzene ring. This compound is a colorless liquid with a distinct aromatic odor and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-ethylbenzene can be synthesized through several methods. One common method involves the chloromethylation of 3-ethylbenzene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically occurs under acidic conditions, which protonate the formaldehyde carbonyl, making it more electrophilic and susceptible to attack by the aromatic pi-electrons of 3-ethylbenzene .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-3-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-ethylbenzyl alcohol.
Oxidation Reactions: The compound can be oxidized to form 3-ethylbenzaldehyde or 3-ethylbenzoic acid, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield 3-ethylbenzyl chloride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
- 3-ethylbenzyl alcohol
- 3-ethylbenzaldehyde
- 3-ethylbenzoic acid
- 3-ethylbenzyl chloride
Applications De Recherche Scientifique
1-(Chloromethyl)-3-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into potential therapeutic agents often involves derivatives of this compound.
Industry: It serves as a precursor in the manufacture of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-3-ethylbenzene involves its reactivity as an electrophile due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to chlorine, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-4-ethylbenzene: Similar structure but with the ethyl group in the para position.
1-(Chloromethyl)-2-ethylbenzene: Similar structure but with the ethyl group in the ortho position.
Benzyl chloride: Lacks the ethyl group, making it less sterically hindered.
Uniqueness: 1-(Chloromethyl)-3-ethylbenzene is unique due to the specific positioning of the chloromethyl and ethyl groups on the benzene ring, which influences its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to different physical and chemical properties compared to its ortho and para counterparts .
Propriétés
Numéro CAS |
55190-53-9 |
|---|---|
Formule moléculaire |
C9H11Cl |
Poids moléculaire |
154.63 g/mol |
Nom IUPAC |
1-(chloromethyl)-3-ethylbenzene |
InChI |
InChI=1S/C9H11Cl/c1-2-8-4-3-5-9(6-8)7-10/h3-6H,2,7H2,1H3 |
Clé InChI |
ONGBRSYRDRQMBB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Bromo-2,5-dimethoxyphenyl)methyl]hydrazine](/img/structure/B12447193.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate](/img/structure/B12447199.png)
![4,6-Bis(difluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12447203.png)

![2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12447216.png)


![3H,4AH,5H,6H,7H,8H-Pyrido[4,3-D]pyrimidine-2,4-dione hydrochloride](/img/structure/B12447230.png)
![7-(4-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12447239.png)
![[4-(4-Hydroxy-2,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid](/img/structure/B12447252.png)
![2-(4-{3-[4-(butan-2-yl)phenoxy]propoxy}-3-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12447253.png)
![methyl 2-[(biphenyl-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12447257.png)
![4'-(1,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ylideneaminooxymethyl)-biphenyl-2-carbonitrile](/img/structure/B12447260.png)
![tetrasodium bis(2-{[4-(2-{2-amino-4-oxo-1H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioate) pentahydrate](/img/structure/B12447262.png)
